Experimental Structural Confirmation of Binding Mode in SARS-CoV-2 Main Protease
The compound has been co-crystallized with the SARS-CoV-2 main protease (Mpro, 3CLpro), providing high-resolution structural evidence of its binding mode. In the crystal structure (PDB ID: 7GRX), 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione binds non-covalently within the active site pocket, with the 2,4-difluorophenyl group engaging in key hydrophobic and potential halogen-bonding interactions [1]. This experimental structural data offers a direct and quantitative (atomic resolution) understanding of molecular recognition that is not available for unsubstituted N-phenyl succinimide or mono-fluorinated analogs, which may exhibit altered binding poses or lack binding altogether.
| Evidence Dimension | 3D structural binding mode and intermolecular interactions |
|---|---|
| Target Compound Data | Co-crystal structure with SARS-CoV-2 Mpro resolved; non-covalent binding within active site pocket confirmed |
| Comparator Or Baseline | N-phenyl succinimide (unsubstituted analog) |
| Quantified Difference | Structural data exists for target compound; no equivalent structural evidence available for unsubstituted analog binding to same target |
| Conditions | X-ray crystallography; PDB ID: 7GRX; resolution not specified in metadata |
Why This Matters
Atomic-level binding mode validation supports rational optimization in fragment-based drug discovery programs targeting SARS-CoV-2 Mpro and other proteases.
- [1] PDBj. Crystal structure of SARS-CoV-2 main protease in complex with cpd-20 (7GRX). Protein Data Bank Japan. View Source
